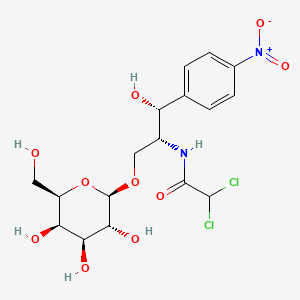

Chloramphenicol 1-O-b-D-galactopyranoside

概要

説明

Chloramphenicol 1-O-b-D-galactopyranoside is a modified form of chloramphenicol, which is an antibiotic that binds to the 50S ribosomal subunit and inhibits bacterial protein synthesis . It is a procompound that transforms into Chloramphenicol, a broad-spectrum antibiotic that effectively obstructs bacterial protein development .

Molecular Structure Analysis

The molecular formula of this compound is C17H22Cl2N2O10 . The exact mass is 484.0651503 g/mol . The structure of the compound includes a variety of functional groups, including hydroxyl groups, a nitro group, and an acetamide group .

Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 846.0±65.0 °C . The pKa is predicted to be 10.93±0.46 . The density is predicted to be 1.65±0.1 g/cm3 .

科学的研究の応用

Resistance Mechanisms to Chloramphenicol : Chloramphenicol is a potent inhibitor of bacterial protein biosynthesis, and resistance mechanisms against it have been widely studied. Resistance mechanisms include chloramphenicol acetyltransferases (CATs), specific exporters, and multidrug transporters (Schwarz et al., 2004).

Impact on Non-Small Cell Lung Cancer Cells : Chloramphenicol has been found to inhibit the hypoxia inducible factor-1 alpha (HIF-1α) pathway and induce autophagy in non-small cell lung cancer cells, suggesting potential clinical value in treating related conditions (Hsu et al., 2019).

Effects on T Cell Differentiation and Apoptosis : Research shows that chloramphenicol can induce abnormal differentiation and inhibit apoptosis in activated T cells, contributing to the development of leukemia (Yuan & Shi, 2008).

Enzymatic Acetylation in Drug-Resistant Bacteria : Studies on the chloramphenicol-inactivating enzyme in drug-resistant Escherichia coli reveal insights into how bacteria develop resistance to antibiotics (Suzuki & Okamoto, 1967).

Influence on Bacterial Nucleoids : Chloramphenicol can cause fusion of separated nucleoids in Escherichia coli, affecting DNA segregation and cell division (van Helvoort et al., 1996).

Gene Transfer Applications : The use of chloramphenicol acetyltransferase in gene transfer experiments into mouse muscle demonstrates its utility in genetic research (Wolff et al., 1990).

Detection of Chloramphenicol Residues : Research on chloramphenicol residues in lactating cows highlights its significance in food safety and veterinary medicine (Pengov et al., 2005).

Fluorescent Aptaswitch for Detection : A study describes the development of a fluorescent sensing method for chloramphenicol detection, important for monitoring its presence in food products (Sharma et al., 2019).

Particle Bombardment in Gene Transfer : Chloramphenicol acetyltransferase marker genes were used in particle bombardment experiments for gene transfer in mammalian somatic cells, demonstrating the method's versatility (Yang et al., 1990).

Repression of Enzyme Synthesis : The antibiotic's effect on preferentially inhibiting certain inducible enzymes in Escherichia coli has been explored, contributing to our understanding of bacterial metabolism and drug resistance (Sypherd & Strauss, 1963).

Tracking of tRNAs in Translation Kinetics : A study investigated the direct effect of chloramphenicol on translation kinetics in bacteria by tracking single tRNAs, providing insights into the antibiotic's mechanism of action (Volkov et al., 2019).

Effect on Escherichia coli Membrane Transport : Research shows that chloramphenicol can alter galactoside transport in Escherichia coli, impacting the cell's membrane and energy production (Koch et al., 1976).

Novel Nitroreductase Pathway : A novel nitroreductase pathway for chloramphenicol metabolism was discovered in Haemophilus influenzae, adding to our understanding of bacterial metabolism and antibiotic resistance (Smith et al., 2007).

作用機序

Target of Action

Chloramphenicol 1-O-b-D-galactopyranoside is an antibiotic that primarily targets the 50S ribosomal subunit in bacteria . The 50S ribosomal subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics.

Mode of Action

The compound binds to the 50S ribosomal subunit and inhibits bacterial protein synthesis . This binding prevents the formation of peptide bonds, thereby halting the growth of the protein chain and ultimately leading to the death of the bacterial cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, the compound disrupts the elongation phase of protein synthesis, preventing the addition of new amino acids to the growing peptide chain .

Pharmacokinetics

It is a modified form of chloramphenicol, which has been chemically altered to increase its solubility . This increased solubility may enhance its absorption and distribution within the body, potentially improving its bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial protein synthesis, leading to the death of the bacterial cell . This makes it an effective antibiotic for treating bacterial infections.

Action Environment

The action of this compound is influenced by its environment. Its solubility and absorption can be affected by factors such as pH and temperature . .

Safety and Hazards

生化学分析

Biochemical Properties

Chloramphenicol 1-O-b-D-galactopyranoside interacts with various enzymes and proteins in biochemical reactions. It is hydrolyzed to release chloramphenicol, which then exerts its antibiotic effects . The nature of these interactions is largely dependent on the hydrolysable bond between the galactose and chloramphenicol .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis to release chloramphenicol . Chloramphenicol then binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This can lead to changes in gene expression and cellular function.

Metabolic Pathways

This compound is involved in metabolic pathways through its hydrolysis to chloramphenicol

特性

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1-hydroxy-1-(4-nitrophenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl2N2O10/c18-15(19)16(27)20-9(11(23)7-1-3-8(4-2-7)21(28)29)6-30-17-14(26)13(25)12(24)10(5-22)31-17/h1-4,9-15,17,22-26H,5-6H2,(H,20,27)/t9-,10-,11-,12+,13+,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNJPGQQUGNBMU-PRZACTIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

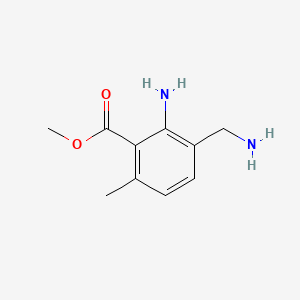

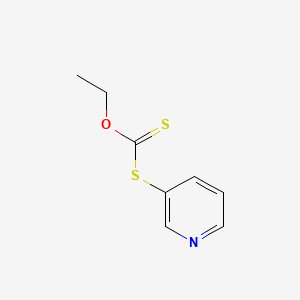

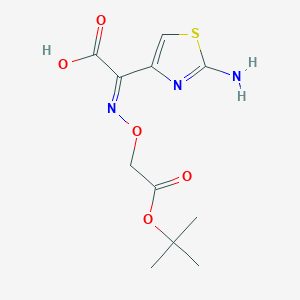

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(R)-1-Formylbutyl]carbamic acid tert-butyl ester](/img/structure/B574490.png)

![[1]Benzofuro[3,2-e][1,3]benzothiazole](/img/structure/B574508.png)